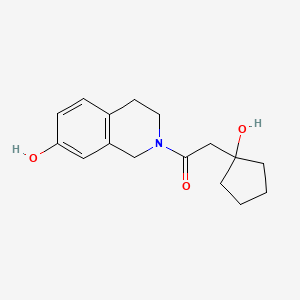
2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the modulation of several key signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. This compound also activates several neuroprotective pathways, including the PI3K/Akt and Nrf2/ARE pathways, which are involved in the protection of neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to protect neurons from oxidative stress and inflammation, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone in lab experiments is its high purity and stability. This compound can be synthesized in high yields with excellent purity, making it ideal for use in biochemical and pharmacological studies. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. One area of research is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential therapeutic applications in various disease settings.
In conclusion, 2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a promising compound with a wide range of potential therapeutic applications. Its high purity and stability make it an ideal compound for use in biochemical and pharmacological studies. Further research is needed to fully elucidate the mechanisms of action of this compound and its potential therapeutic applications in various disease settings.
Méthodes De Synthèse
The synthesis of 2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the reaction of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone with cyclopentanone in the presence of a catalyst. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and reduction, to yield the desired product. This synthesis method has been optimized to produce high yields of the compound with excellent purity.
Applications De Recherche Scientifique
2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. This compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-14-4-3-12-5-8-17(11-13(12)9-14)15(19)10-16(20)6-1-2-7-16/h3-4,9,18,20H,1-2,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPAQQAZIBYMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)N2CCC3=C(C2)C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)
![5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623729.png)
![methyl (3aS,7aS)-2-[(1-methyl-3-propan-2-ylpyrazol-4-yl)carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B6623734.png)
![5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623745.png)
![5-Chloro-6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623750.png)
![3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B6623761.png)
![N-[4-(3-methylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B6623783.png)
![(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B6623786.png)
![N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-7-fluoro-6-methoxyquinazolin-4-amine](/img/structure/B6623794.png)
![(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6623799.png)
![5-Chloro-6-[4-(4-methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623803.png)
![1-methyl-2-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrrole-2,4-dicarboxamide](/img/structure/B6623806.png)
![5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623808.png)
![5-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B6623811.png)